Molecular Weight and Physicochemical Profile
4-(2-Aminophenethyl)pyridine exhibits a distinct molecular weight of 198.26 g/mol . This is significantly higher than the non-aminated analog 4-phenethylpyridine (183.25 g/mol) and the non-aromatic analog 4-(2-aminoethyl)pyridine (122.17 g/mol) [1]. The presence of the aniline moiety also results in a calculated LogP of approximately 1.92, compared to a higher predicted LogP for the less polar 4-phenethylpyridine . Furthermore, the compound has 2 hydrogen bond donors and 2 hydrogen bond acceptors, with zero Rule of 5 violations, which is a key differentiator for lead-like properties in drug discovery .
| Evidence Dimension | Molecular Weight, LogP, H-Bond Donors/Acceptors |
|---|---|
| Target Compound Data | MW: 198.26 g/mol; LogP: 1.92; H-Bond Donors: 2; H-Bond Acceptors: 2 |
| Comparator Or Baseline | 4-phenethylpyridine: MW 183.25 g/mol, LogP ~2.63; 4-(2-aminoethyl)pyridine: MW 122.17 g/mol [1] |
| Quantified Difference | MW difference: +15.01 vs. 4-phenethylpyridine; +76.09 vs. 4-(2-aminoethyl)pyridine |
| Conditions | Calculated properties based on ACD/Labs Percepta Platform and ChemSpider data |
Why This Matters
The distinct molecular weight and polar surface area directly impact solubility, membrane permeability, and detection in analytical methods (LCMS), making it a non-interchangeable starting material for specific synthetic routes.
- [1] NIST Chemistry WebBook. (n.d.). 4-(2-Aminoethyl)pyridine. SRD 69. View Source
